molecular formula C8H9ClN2O2 B1339429 Ethyl 2-(6-chloropyridazin-3-YL)acetate CAS No. 1023817-10-8

Ethyl 2-(6-chloropyridazin-3-YL)acetate

Cat. No. B1339429
M. Wt: 200.62 g/mol
InChI Key: TZRXXSGPQOFJKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear structure formula for Ethyl 2-(6-chloropyridazin-3-YL)acetate is C8H9ClN2O2 .


Physical And Chemical Properties Analysis

Ethyl 2-(6-chloropyridazin-3-YL)acetate is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.12, indicating its lipophilicity . Its water solubility is 3.24 mg/ml, classifying it as very soluble .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Steel: A study demonstrated that a derivative of Ethyl 2-(6-chloropyridazin-3-yl)acetate, namely ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, acts as a corrosion inhibitor for mild steel in hydrochloric acid solution. This compound showed an efficiency increase with concentration, reaching a maximum value of 83.1% at a specific concentration (Ghazoui et al., 2017).

Biological Activity

  • Synthesis and Bioactivity: Another study focused on synthesizing Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates. These compounds showed promise in antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. Notably, they exhibited minimal toxic risks such as mutagenicity and oncogenicity (Gurevich et al., 2020).

Anticancer Potential

  • Anticancer Agents Synthesis: Derivatives of Ethyl 2-(6-chloropyridazin-3-yl)acetate were synthesized and tested for their effects on cancer cells. These compounds were found to impact the proliferation and survival of cancer cells in mice models, highlighting their potential in cancer treatment (Temple et al., 1983).

Pharmaceutical Applications

  • Analgesic and Anti-Inflammatory Properties: A 2007 study synthesized derivatives of Ethyl 2-(6-chloropyridazin-3-yl)acetate with arylpiperazinyl structures. These compounds showedsignificant in vivo analgesic and anti-inflammatory activity without causing gastric ulcerogenic effects, making them potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Spectroscopic Studies: The synthesis of a pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, was conducted and characterized using various spectroscopic techniques. This research is crucial for understanding the molecular structure and properties of such compounds (Kalai et al., 2021).

Solubility Studies

  • Solubility in Various Solvents: A study on the solubility of 6-chloropyridazin-3-amine, a related compound, in different solvents, was conducted. This research is vital for the application of these compounds in various chemical processes and pharmaceutical formulations (Cao et al., 2012).

Safety And Hazards

Ethyl 2-(6-chloropyridazin-3-YL)acetate is classified as a warning under the GHS07 pictogram . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

properties

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXXSGPQOFJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloropyridazin-3-YL)acetate

CAS RN

1023817-10-8
Record name ethyl 2-(6-chloropyridazin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-chloro-pyridazin-3-yl)-malonic acid diethyl ester (from step 1, ca. 65%, 19.0 g), sodium chloride (11.8 g), water (1.3 mL), and dimethyl sulfoxide (80 mL) was stirred at 150° C. for 4.5 h. More sodium chloride (5.0 g) and water (0.6 mL) were then added and stirring was continued at 160° C. for another 2 h. After cooling to room temperature, water was added and the resulting mixture was extracted with tert-butyl methyl ether. The combined extracts were washed with water and brine and dried (MgSO4). The solvent was evaporated to give the crude title compound that was submitted to the next reaction step without further purification. Yield: 9.0 g (64% of theory); LC (method 1): tR=1.18 min.
Name
2-(6-chloro-pyridazin-3-yl)-malonic acid diethyl ester
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Brodyagin, I Kumpina, J Applegate… - ACS chemical …, 2021 - ACS Publications
Sequence specific recognition of regulatory noncoding RNAs would open new possibilities for fundamental science and medicine. However, molecular recognition of such complex …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2023 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …

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